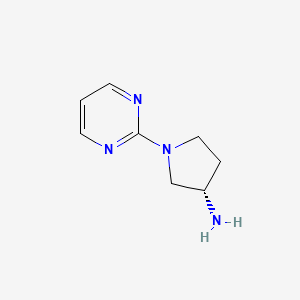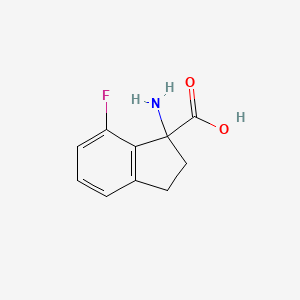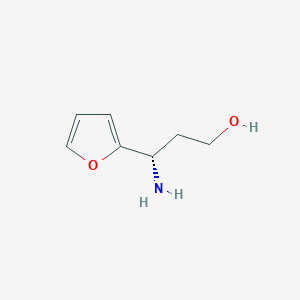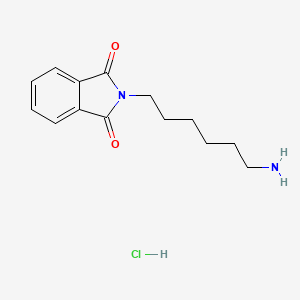
6,7-Dibromochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromochroman-4-one is a brominated derivative of chroman-4-one, a heterocyclic compound that consists of a benzene ring fused to a dihydropyranone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the direct bromination of chroman-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6 and 7 positions of the chroman-4-one ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dibromochroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the chroman-4-one ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: The corresponding alcohol derivative of this compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
6,7-Dibromochroman-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chroman-4-one derivatives.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of 6,7-Dibromochroman-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its brominated structure may allow it to interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: The parent compound, which lacks the bromine atoms.
6,8-Dibromochroman-4-one: Another brominated derivative with bromine atoms at different positions.
Chroman-2-one: A structurally similar compound with a different substitution pattern.
Uniqueness
6,7-Dibromochroman-4-one is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Propiedades
Fórmula molecular |
C9H6Br2O2 |
|---|---|
Peso molecular |
305.95 g/mol |
Nombre IUPAC |
6,7-dibromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6Br2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
Clave InChI |
XUUKFXDCWORVTJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=C(C=C2C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




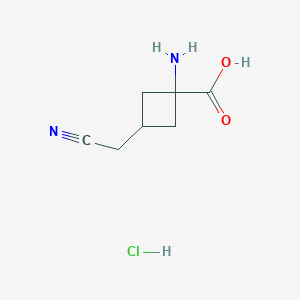
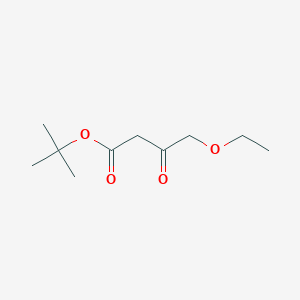
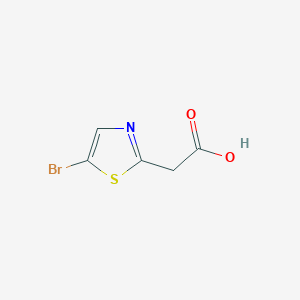
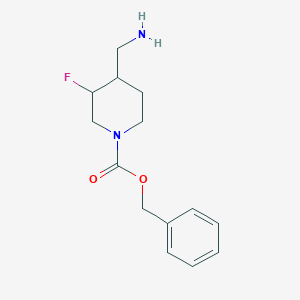
![2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one](/img/structure/B13039586.png)

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
